molecular formula C14H31NO2 B12525107 1-(Octylamino)-3-[(propan-2-yl)oxy]propan-2-ol CAS No. 141963-43-1

1-(Octylamino)-3-[(propan-2-yl)oxy]propan-2-ol

Cat. No.: B12525107
CAS No.: 141963-43-1
M. Wt: 245.40 g/mol
InChI Key: LPTXCVWUIJLTJF-UHFFFAOYSA-N
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Description

1-(Octylamino)-3-[(propan-2-yl)oxy]propan-2-ol is an organic compound with a complex structure that includes an octylamino group and a propan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Octylamino)-3-[(propan-2-yl)oxy]propan-2-ol typically involves the reaction of an octylamine with an appropriate epoxide, such as propylene oxide. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(Octylamino)-3-[(propan-2-yl)oxy]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-(Octylamino)-3-[(propan-2-yl)oxy]propan-2-ol has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in studies involving cell signaling and membrane interactions due to its amphiphilic nature.

    Medicine: Research into potential therapeutic applications, such as drug delivery systems or as a component in pharmaceutical formulations, is ongoing.

    Industry: The compound is used in the production of surfactants, emulsifiers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(Octylamino)-3-[(propan-2-yl)oxy]propan-2-ol involves its interaction with molecular targets, such as enzymes or receptors. The compound’s amphiphilic nature allows it to interact with both hydrophilic and hydrophobic environments, facilitating its incorporation into biological membranes and influencing cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(Ethylamino)-2-propanol: A similar compound with an ethylamino group instead of an octylamino group.

    1-[(Prop-2-yn-1-yl)oxy]propan-2-ol: Another related compound with a different substituent group.

Uniqueness

1-(Octylamino)-3-[(propan-2-yl)oxy]propan-2-ol is unique due to its longer octyl chain, which imparts distinct physical and chemical properties compared to shorter-chain analogs. This uniqueness makes it particularly useful in applications requiring specific amphiphilic characteristics.

Properties

CAS No.

141963-43-1

Molecular Formula

C14H31NO2

Molecular Weight

245.40 g/mol

IUPAC Name

1-(octylamino)-3-propan-2-yloxypropan-2-ol

InChI

InChI=1S/C14H31NO2/c1-4-5-6-7-8-9-10-15-11-14(16)12-17-13(2)3/h13-16H,4-12H2,1-3H3

InChI Key

LPTXCVWUIJLTJF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNCC(COC(C)C)O

Origin of Product

United States

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